molecular formula C12H13N3 B14444820 1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole CAS No. 76920-73-5

1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole

Cat. No.: B14444820
CAS No.: 76920-73-5
M. Wt: 199.25 g/mol
InChI Key: CBALBFNRBVNFRM-UHFFFAOYSA-N
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Description

1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 1,2-diketones with urotropine in the presence of ammonium acetate . This reaction can be facilitated by microwave-assisted techniques to enhance efficiency and yield . Another approach involves the use of NHC-copper-catalyzed isocyanide insertion into alcohols, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as solvent-free, one-pot synthesis techniques. These methods offer advantages in terms of yield, simplicity, and environmental impact. For instance, a one-pot synthesis involving 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions has been reported to produce imidazole derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: HBr, DMSO

    Reduction: Hydrogenation catalysts

    Substitution: Halogenated precursors, base catalysts

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl groups enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

76920-73-5

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

1,7,8-trimethyl-6H-pyrrolo[3,2-e]benzimidazole

InChI

InChI=1S/C12H13N3/c1-7-8(2)14-9-4-5-10-12(11(7)9)15(3)6-13-10/h4-6,14H,1-3H3

InChI Key

CBALBFNRBVNFRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C3=C(C=C2)N=CN3C)C

Origin of Product

United States

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